

Phenazolam discovery and first identification Sweden 2016

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Compound Focus: Phenazolam

CAS No.: 87213-50-1

Cat. No.: S1918583

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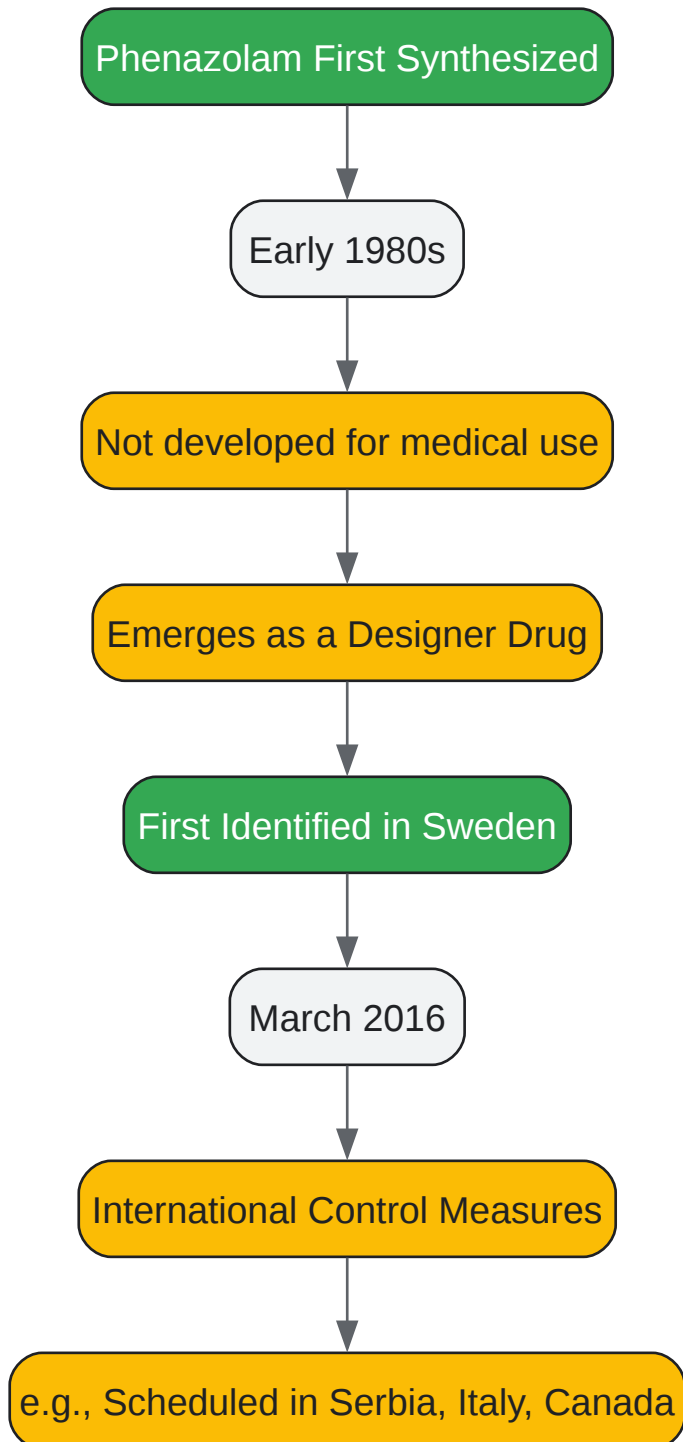
Phenazolam Overview and History

Phenazolam, also known as Clobromazolam or DM-II-90, is a potent triazolobenzodiazepine derivative that acts as a sedative and hypnotic agent [1]. The following table summarizes its core identifiers:

Property	Description
IUPAC Name	8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine [1]
Molecular Formula	C ₁₇ H ₁₂ BrClN ₄ [1]
Molar Mass	387.67 g·mol ⁻¹ [1]
Initial Discovery	Early 1980s (synthesized but never developed for medical use) [1]
First Identified as Designer Drug	March 2016, in seized samples by a laboratory in Sweden [1]

Legal Status

Phenazolam is not approved for medical use and is controlled in several countries due to its potential for abuse. Its legal status has evolved since its identification on the designer drug market [1].



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*Timeline of **Phenazolam**'s emergence from synthesis to controlled substance.*

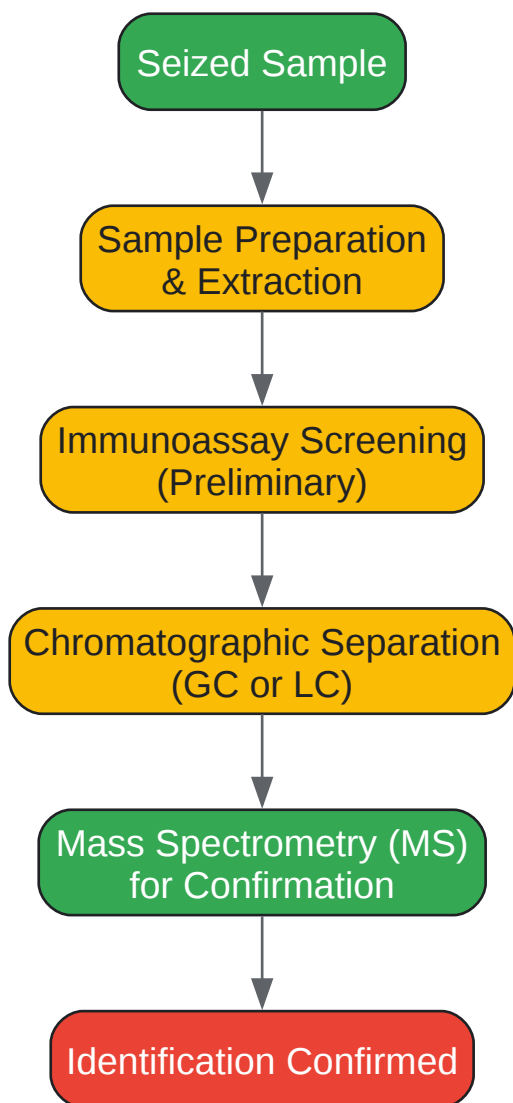
Pharmacology and Toxicology

Phenazolam belongs to the **triazolobenzodiazepine** class, which are known for high potency [2] [3]. Like other benzodiazepines, it functions as a **positive allosteric modulator** of the GABA_A receptor [3]. By binding to a site between the α and γ subunits of the receptor, it enhances the effect of the GABA neurotransmitter, leading to increased neuronal inhibition and CNS depression [3].

The triazolo ring fusion is a common feature in designer benzodiazepines and is associated with increased affinity for the GABA_A receptor and greater potency [2].

Analytical Identification

While detailed protocols for **Phenazolam** are not available in the search results, the general workflow for identifying novel benzodiazepines in seized samples involves a combination of techniques. The initial identification in Sweden in 2016 likely followed a similar approach [1] [2].



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Generalized analytical workflow for identifying designer benzodiazepines in seized samples.

Research Gaps and Future Directions

The information available on **Phenazolam** is limited, highlighting several areas where further research is critically needed:

- **Formal Toxicology:** There is a lack of published data on its specific toxicity, median lethal dose (LD₅₀), and full side effect profile in humans [2].
- **Comprehensive Pharmacokinetics:** Detailed information on its human absorption, distribution, metabolism, and excretion (ADME) profiles is not available.

- **Clinical Case Studies:** More documented cases of non-fatal and fatal intoxication are needed to understand its real-world impact and health risks, especially when mixed with other depressants like opioids [2].

A Guide for Further Research

To obtain the in-depth, technical data required for drug development research, I suggest you:

- **Consult Specialized Databases:** Search forensic and pharmacological databases like **NPS Discovery**, the **UNODC Early Warning Advisory**, and **PubMed** using the identifiers "Clobromazolam" and "DM-II-90".
- **Review Structural Analogues:** Examine the literature on closely related, better-studied compounds like **Flubromazolam** and **Clonazolam** for insights into potential metabolic pathways and toxicological effects [2] [3].
- **Analyze Legal Documents:** Check the official publications from regulatory bodies like Sweden's public health agency or the **EMCDDA** from around 2016, as the original identification report may contain more analytical details.

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References

1. Phenazolam [en.wikipedia.org]
2. Designer Benzodiazepines: A Review of Toxicology and ... [pmc.ncbi.nlm.nih.gov]
3. Novel Designer Benzodiazepines: Comprehensive Review of ... [pmc.ncbi.nlm.nih.gov]

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